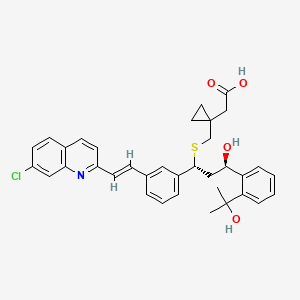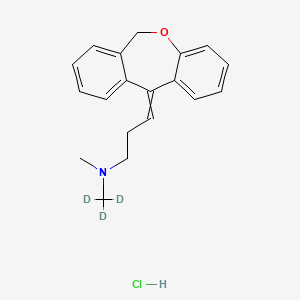
Doxepin-d3 Clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxepin-d3 Hydrochloride, also known as Doxepin-d3 Hydrochloride, is a useful research compound. Its molecular formula is C19H22ClNO and its molecular weight is 318.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Doxepin-d3 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doxepin-d3 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Perfil farmacocinético y farmacodinámico mejorado
El clorhidrato de doxepin-d3 es un antidepresivo tricíclico (TCA) reforzado con deuterio que actúa como un inhibidor de la recaptación de serotonina y noradrenalina {svg_1}. Los metabolitos formados por N-desalquilación de estos TCA contribuyen a la mala farmacocinética y eficacia general {svg_2}. Se ha informado que la deuteración de los grupos metilo en sitios metabólicamente activos es una estrategia útil para desarrollar antidepresivos más selectivos y potentes {svg_3}. Esta deuteración isotópica puede conducir a una mejor biodisponibilidad y efectividad general {svg_4}.
Comportamiento antidepresivo
El comportamiento antidepresivo de los TCA deuterados se evaluó mediante la prueba de natación forzada (FST) y la prueba de suspensión de la cola (TST), utilizando ratas Wistar machos y ratones Swiss albino machos {svg_5}. Las formas deuteradas mostraron una mayor eficacia en el paradigma del comportamiento, lo que indica una mayor actividad farmacológica {svg_6}.
Parámetros farmacocinéticos mejorados
Los parámetros farmacocinéticos indicaron un aumento de la concentración máxima en plasma (Cmax), la vida media de eliminación (t1/2) y el área bajo la curva concentración-tiempo (AUC) en los compuestos deuterados {svg_7}. Esto puede tener un impacto clínico positivo en el tratamiento antidepresivo {svg_8}.
Inhibición del mecanismo de recaptación
Los estudios de recaptación sinaptosómica indicaron una inhibición marcada del mecanismo de recaptación de serotonina (5-HT) y noradrenalina {svg_9}.
Tratamiento potencial para trastornos neuropsiquiátricos
Los TCA deuterados pueden resultar ser moléculas potencialmente mejores en el tratamiento de trastornos neuropsiquiátricos en comparación con los compuestos no deuterados {svg_10}.
Perfil farmacocinético mejorado
Las formas deuteradas de los TCA han mostrado un perfil farmacocinético mejorado en comparación con el de sus formas no deuteradas {svg_11}.
Efecto antidepresivo mejorado
Se observó que el efecto antidepresivo en estos TCA se mejoró en las formas deuteradas en comparación con el de sus formas no deuteradas {svg_12}.
Uso clínico
Se necesita un estudio toxicológico adicional de estos compuestos para validar su futuro uso clínico {svg_13}.
Mecanismo De Acción
Target of Action
Doxepin-d3 Hydrochloride, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . By inhibiting these transporters, it increases the synaptic concentration of serotonin and norepinephrine, neurotransmitters that play crucial roles in mood regulation .
Mode of Action
Doxepin-d3 Hydrochloride acts by inhibiting the reuptake of serotonin and norepinephrine at synaptic nerve terminals . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and alleviation of depressive symptoms .
Biochemical Pathways
Doxepin-d3 Hydrochloride affects the serotonin and norepinephrine pathways in the central nervous system . By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and modulates the mood-regulating pathways . Additionally, it has been shown to suppress inflammatory reactions in C6-glioma cells through activation of the phosphatidylinositol-3-kinase-mediated protein kinase B (Akt) pathway .
Pharmacokinetics
Doxepin-d3 Hydrochloride is metabolized primarily by the cytochrome P450 2C19 (CYP2C19) enzyme, with possible minor involvement of CYP1A2, CYP3A4, or CYP2C9 . Its metabolite, desmethyldoxepin (nordoxepin), also exhibits antidepressant effects . The plasma protein binding of doxepin and desmethyldoxepin is about 80%, allowing it to easily pass through the blood-brain-barrier . Deuterated forms of the drug have shown improved pharmacokinetic parameters, including increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) .
Result of Action
The action of Doxepin-d3 Hydrochloride results in increased synaptic concentrations of serotonin and norepinephrine, leading to improved mood and alleviation of depressive symptoms . It also has anti-inflammatory effects, suppressing inflammatory reactions in C6-glioma cells .
Action Environment
Environmental factors can influence the action of Doxepin-d3 Hydrochloride. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes can affect its metabolism and efficacy . Furthermore, the deuterated forms of the drug have shown improved pharmacokinetic and pharmacodynamic profiles, indicating that isotopic deuteration can lead to better bioavailability and overall effectiveness .
Análisis Bioquímico
Biochemical Properties
Doxepin-d3 Hydrochloride acts as a serotonin and noradrenaline reuptake inhibitor . It binds strongly to the histamine H1 and H2 receptors . This effect on histamine receptors indicates effectiveness in skin conditions . It also acts antagonistic on 5-hydroxytryptamine (serotonin) receptors, alpha 1 adrenergic receptors, and muscarinic cholinergic receptors .
Cellular Effects
Doxepin-d3 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It is known to cause antidepressant, sedative, and anticholinergic effects .
Molecular Mechanism
The molecular mechanism of action of Doxepin-d3 Hydrochloride is not entirely clear. It is known to be a selective histamine H1 receptor blocker . This effect on histamine receptors is responsible for the drug’s sleep-promoting properties . It may involve increasing the levels of norepinephrine, along with blocking histamine, acetylcholine, and serotonin .
Temporal Effects in Laboratory Settings
In laboratory settings, Doxepin-d3 Hydrochloride shows significant and sustained improvements in sleep maintenance and early morning awakenings over time . There was no evidence of rebound insomnia after Doxepin discontinuation .
Dosage Effects in Animal Models
In animal models, deuterated forms of Doxepin showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity . The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds .
Metabolic Pathways
Doxepin-d3 Hydrochloride is metabolized in the liver by CYP2D6 and CYP2C19 . The major route of metabolism is demethylation to the active metabolite desmethyldoxepin . Another pathway is oxidation to doxepin N-oxide, which is then glucuronidated .
Transport and Distribution
Doxepin-d3 Hydrochloride is lipophilic and can pass easily through the blood-brain-barrier . A close correlation between cerebrospinal fluid and plasma concentrations is seen for both Doxepin and desmethyldoxepin, which suggests that the blood-brain-barrier is constantly permeable to Doxepin-d3 Hydrochloride and its metabolites .
Subcellular Localization
The subcellular localization of Doxepin-d3 Hydrochloride is not explicitly known. Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely to be distributed throughout the cell
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Doxepin-d3 Hydrochloride can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Doxepin-d3", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Doxepin-d3 is reacted with hydrochloric acid to form Doxepin-d3 Hydrochloride.", "Step 2: The Doxepin-d3 Hydrochloride is then dissolved in chloroform and washed with sodium hydroxide to remove any impurities.", "Step 3: The chloroform layer is then separated and dried using sodium sulfate.", "Step 4: Methanol is added to the dried chloroform layer to form a solution.", "Step 5: Diethyl ether is added to the solution to precipitate the Doxepin-d3 Hydrochloride.", "Step 6: The Doxepin-d3 Hydrochloride is filtered and dried to obtain the final product." ] } | |
Número CAS |
347840-07-7 |
Fórmula molecular |
C19H22ClNO |
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;/i1D3; |
Clave InChI |
MHNSPTUQQIYJOT-NJBVGFLXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Sinónimos |
11-(3-Dimethylaminopropylidene-d3)-6,11-dihydrodibenz[b,e]oxepin Hydrochloride; _x000B_Adapin-d3; Aponal-d3; Curatin-d3; Quitaxon-d3; Sinequan-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
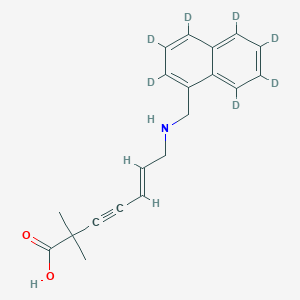
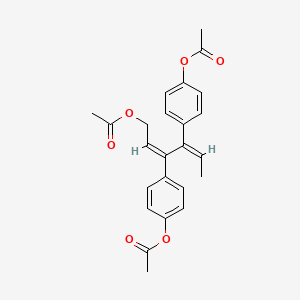
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)
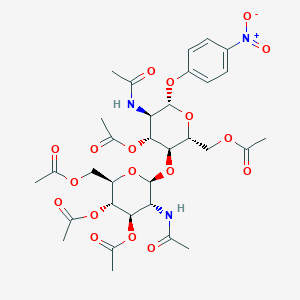
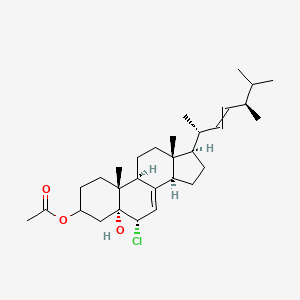

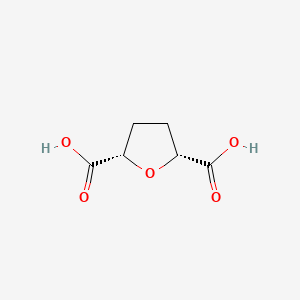
![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)
![[2-(trimethylsilylmethyl)phenyl]methyl acetate](/img/structure/B1140404.png)
![N-[(1S)-1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B1140405.png)
